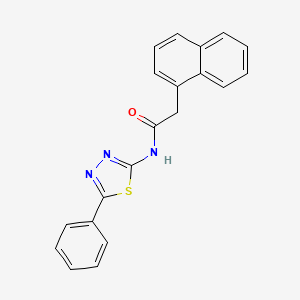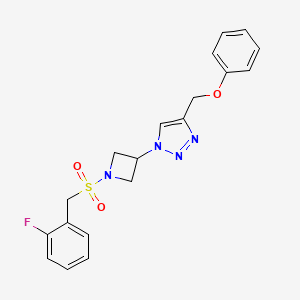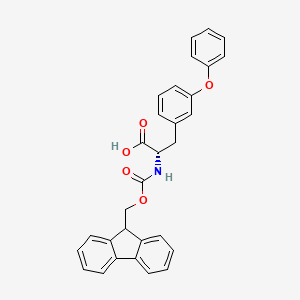![molecular formula C17H17N3O3 B2860050 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-06-8](/img/structure/B2860050.png)
3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is related to pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, which have been found to have significant antiproliferative effects on certain cell lines .
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed novel methods for synthesizing heterocyclic compounds, including those related to 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These methods aim to produce compounds with potential pharmaceutical applications, leveraging the structural diversity and biological activity of the pyrimidine core (Osyanin et al., 2014; Ashraf et al., 2019). These studies involve the synthesis of novel heterocycle derivatives through various chemical reactions, highlighting the versatility of pyrimidine derivatives in chemical synthesis.
Catalytic and Antitumor Activities
Research on pyrimidine derivatives coordination complexes has revealed their significant catalytic and antitumor activities. These complexes have been shown to exhibit promising properties in the decolorization of dyes and the oxidation of alcohols, as well as inhibiting the growth of cancer cells (Lu et al., 2015). Such findings suggest that pyrimidine derivatives could serve as valuable scaffolds for developing new catalysts and anticancer agents.
Urease Inhibition
The synthesis and characterization of pyrimidine derivatives have also been explored for their potential urease inhibitory activity. This is of interest for the development of treatments for diseases caused by urease-producing bacteria. Some derivatives have shown promising activity, offering a basis for further research into their potential therapeutic applications (Rauf et al., 2010).
Mechanism of Action
Target of Action
The primary target of F2094-0932 is CDK4/6 , a cyclin-dependent kinase . CDK4/6 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . Inhibiting CDK4/6 can halt cell cycle progression, making it a promising target for cancer therapies .
Mode of Action
F2094-0932, similar to other CDK4/6 inhibitors like ribociclib and palbociclib, binds to CDK4/6 and inhibits its activity . This inhibition prevents the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle . As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK4/6 affects the cell cycle regulatory pathway . By preventing the phosphorylation of the retinoblastoma protein, F2094-0932 halts the cell cycle in the G1 phase . This prevents DNA replication in the S phase, thereby inhibiting cell proliferation .
Result of Action
The primary result of F2094-0932’s action is the inhibition of cell proliferation . By halting the cell cycle, it prevents the replication of potentially cancerous cells . This has been shown to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
properties
IUPAC Name |
3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-23-13-9-10-18-15-14(13)16(21)20(17(22)19(15)2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWERTHOCMSSVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2859973.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide](/img/structure/B2859978.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2859981.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)


![5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2859986.png)